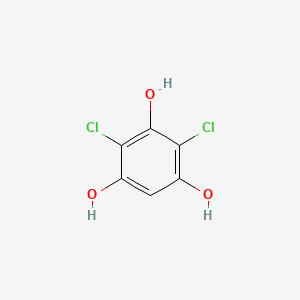

2,4-Dichlorobenzene-1,3,5-triol

Description

Historical Perspectives and Early Chemical Investigations of Chlorinated Phenolic Compounds

Chlorinated phenols are a class of synthetic chemicals that have a long history of use and investigation. afirm-group.com Historically, they have been employed as pesticides and as preservatives for materials like leather and textiles. afirm-group.com One of the earliest large-scale applications was the use of pentachlorophenol (B1679276) as a wood preservative, dating back to 1936. encyclopedia.pub Another significant compound, 2,4-dichlorophenol (B122985), gained prominence as a key intermediate in the manufacture of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which was first synthesized in 1941. encyclopedia.pub

Early chemical investigations were driven by their industrial importance and later by environmental concerns. encyclopedia.pubnih.gov Research focused on their synthesis, which often involved the direct chlorination of phenol (B47542), and the characterization of the resulting isomers. tandfonline.comcore.ac.uk As their persistence and distribution in the environment became evident through their detection in soil, water, and air, studies expanded to include their environmental fate and degradation pathways. nih.govresearchgate.net Environmental contamination was often traced back to industrial effluents, agricultural runoff, and processes like the chlorine bleaching of paper. afirm-group.comnih.gov The toxicity of these compounds was also a subject of early research, with studies demonstrating that toxicity generally increases with the degree of chlorination. nih.govepa.govnih.gov

Strategic Significance of Polyhydroxylated and Halogenated Aromatic Scaffolds in Chemical Research

The combination of hydroxyl and halogen substituents on an aromatic ring creates a molecular scaffold of considerable strategic importance in chemical research. These functionalized benzenes are recognized as valuable precursors and building blocks in synthetic organic chemistry. jove.commdpi.com They are integral to the synthesis of a wide array of products, including pharmaceuticals, natural products, and advanced functional materials. jove.comnih.gov

Halogenated aromatic compounds are a broad class with significant industrial applications, while polyhydroxylated aromatics, such as phenols and their derivatives, are key intermediates in developing more complex molecules. nih.govresearchgate.net The presence of oxygen atoms from the hydroxyl groups makes the aromatic ring electron-rich and thus highly reactive toward electrophilic aromatic substitution. mdpi.com This reactivity allows for further functionalization.

The specific compound 2,4-Dichlorobenzene-1,3,5-triol is a case in point. It is not merely a synthetic curiosity but is found in nature as a signaling molecule in the biosynthesis of pyoluteorin (B1679884) by Pseudomonas protegens Pf-5. researchgate.net The related bromo-analogue, 2,4-Dibromobenzene-1,3,5-triol, has been reported in the marine red alga Rhabdonia verticillata, highlighting the relevance of this scaffold in natural product chemistry. nih.gov The synthesis of various polyhydroxylated aromatic derivatives is an active area of research, for instance, in the development of HIV-1 integrase inhibitors, where 3,4,5-trihydroxylated aromatic derivatives have shown significant activity. nih.gov

Theoretical Frameworks for Understanding Aromatic Substitution Patterns in Polyols

The substitution pattern of this compound can be understood through the principles of electrophilic aromatic substitution (EAS). The mechanism of EAS proceeds in two main steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. nptel.ac.inmasterorganicchemistry.com

Substituents already present on the benzene (B151609) ring profoundly influence both the rate of reaction and the position of the incoming electrophile. libretexts.org Hydroxyl (-OH) groups are strong activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. nptel.ac.in

In a polyol like phloroglucinol (B13840) (1,3,5-trihydroxybenzene), the three hydroxyl groups strongly activate the aromatic ring, making it exceptionally reactive towards electrophiles. The chlorination of phenols is a well-established reaction, and its kinetics have been studied under various conditions. nih.gov The reaction of hypochlorous acid with phenols is second-order, and the rate constants vary significantly depending on the pH and the specific phenolic compound. nih.gov When chlorinating a polyol like phloroglucinol, the first chlorine atom will be directed by the powerful activating hydroxyl groups to one of the activated positions (2, 4, or 6). The introduction of a halogen atom generally deactivates the ring slightly towards further substitution but is itself an ortho, para-director. Therefore, the formation of this compound involves the sequential, directed addition of two chlorine atoms to the highly activated phloroglucinol ring.

Overview of Research Trajectories for Highly Functionalized Benzene Derivatives

Research into highly functionalized benzene derivatives is a dynamic and evolving field, driven by their central role as precursors in a multitude of chemical applications. jove.comnih.gov A primary trajectory is the development of novel and efficient synthetic methodologies for their construction. jove.com This includes tandem benzannulation reactions, which allow for the rapid assembly of polysubstituted benzenes from acyclic precursors in an atom-economical way. nih.govrsc.org Other established methods like cross-coupling reactions and directed metalation continue to be refined for better regioselectivity and functional group tolerance. jove.comnih.gov

A significant trend in modern synthetic chemistry is the emphasis on "green" and sustainable practices. This is reflected in the development of methods that utilize water as a solvent, employ metal-free reaction conditions, or use readily available and inexpensive reagents like ammonium (B1175870) persulfate. jove.comresearchgate.net

Beyond synthesis, research is also focused on exploring the novel applications of these compounds. For example, functionalized benzene derivatives are being investigated for their electronic properties for use in materials science, such as serving as hole scavengers to improve the performance of photoelectrocatalysts for hydrogen evolution. mdpi.com They are also key building blocks for creating new polymers and specialty chemicals from renewable bio-based phenols. mdpi.com The overarching goal is to expand the toolbox of synthetic chemistry to generate unprecedented and structurally varied benzene rings for a wide range of scientific and industrial purposes. jove.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 101328-98-7 | chemscene.com |

| Molecular Formula | C₆H₄Cl₂O₃ | nih.govamericanelements.com |

| Molecular Weight | 195.00 g/mol | nih.govamericanelements.com |

| Canonical SMILES | C1=C(C(=C(C(=C1O)Cl)O)Cl)O | nih.gov |

| InChI Key | OXFSQPNNFYAWJI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Comparison of this compound with a Related Halogenated Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | XLogP3 |

| This compound | C₆H₄Cl₂O₃ | 195.00 nih.gov | 193.9537494 nih.gov | 2.2 nih.gov |

| 2,4-Dibromobenzene-1,3,5-triol | C₆H₄Br₂O₃ | 283.90 nih.gov | 281.85272 nih.gov | 3.3 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFSQPNNFYAWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Cl)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Retrosynthetic Analysis for 2,4 Dichlorobenzene 1,3,5 Triol

Chemo- and Regioselective Halogenation Strategies for Phenolic Systems

The introduction of halogen atoms at specific positions on an activated phenolic ring, such as that of a benzenetriol, is a significant synthetic challenge. The high electron density of the ring often leads to over-halogenation and the formation of isomeric mixtures. cdnsciencepub.comsfu.ca Consequently, advanced methods are required to achieve the desired 2,4-dichloro substitution pattern.

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by an electrophile, in this case, a chlorinating agent.

For phenolic systems, the hydroxyl group itself is not an effective DMG as it is acidic and would be deprotonated by the organolithium base. Therefore, it must be converted into a suitable DMG, such as an O-aryl carbamate. researchgate.net This group directs lithiation to the ortho position. Subsequent reaction with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), would install a chlorine atom at the desired position. researchgate.net To synthesize 2,4-Dichlorobenzene-1,3,5-triol, a sequential DoM strategy could be envisioned, potentially using protecting groups to differentiate the hydroxyls and control the sites of metalation.

Table 1: Common Directing Metalation Groups (DMGs) for Phenolic Systems and Reaction Parameters

| Directing Group | Organolithium Reagent | Typical Temperature | Electrophile Quench |

|---|---|---|---|

| O-Aryl N,N-diethylcarbamate | s-BuLi/TMEDA | -78 °C | C₂Cl₆, NCS |

| Methoxy (OMe) | n-BuLi | 0 °C to RT | Cl₂ |

This interactive table summarizes common DMGs used in directed ortho-metalation of phenolic systems, along with typical reagents and conditions.

Electrophilic Halogenation with Controlled Selectivity

Direct electrophilic halogenation of highly activated phenols like phloroglucinol (B13840) typically yields the 2,4,6-trihalogenated product due to the strong activating and ortho-, para-directing effects of the hydroxyl groups. cdnsciencepub.comwikipedia.org Achieving selective di-chlorination requires methods to temper this reactivity.

Strategies for controlled electrophilic halogenation include:

Stoichiometric Control: Careful addition of a limited amount of the chlorinating agent (e.g., two equivalents of Cl₂) can favor the formation of the di-substituted product, though mixtures are still likely.

Catalytic Methods: Amine-catalyzed processes have been developed for ortho-selective halogenation of phenols. scientificupdate.com For instance, an ammonium (B1175870) salt catalyst can be used with a stoichiometric chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) to improve ortho-selectivity. scientificupdate.com The catalyst is believed to form an N-halo intermediate that acts as the active halogenating species, with the counter-ion playing a role in directing the substitution to the ortho position via hydrogen bonding with the phenolic proton. scientificupdate.com

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regioselective halogenation of electron-rich aromatic compounds. researchgate.net These enzymes generate a hypohalous acid intermediate within the active site, providing a controlled environment for the halogenation reaction. researchgate.net The substrate specificity of an engineered FDH could potentially be harnessed to selectively chlorinate the 2 and 4 positions of phloroglucinol.

Table 2: Comparison of Electrophilic Chlorinating Agents for Phenolic Systems

| Reagent | Conditions | Selectivity | Notes |

|---|---|---|---|

| Chlorine (Cl₂) | Lewis Acid Catalyst | Low; often leads to polysubstitution | Standard electrophilic aromatic substitution. wikipedia.org |

| N-Chlorosuccinimide (NCS) | Acetonitrile, RT | Moderate; depends on substrate | Milder chlorinating agent. |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium Salt Catalyst, Toluene | High ortho-selectivity | Catalytic cycle enhances regioselectivity. scientificupdate.com |

This interactive table compares various reagents and methods for the electrophilic chlorination of phenols, highlighting differences in selectivity.

Hydroxylation and Oxidation Routes to Form Polyol Moieties

An alternative retrosynthetic approach begins with a dichlorinated benzene (B151609) scaffold and introduces the three hydroxyl groups. This strategy avoids the challenges of controlling halogenation on a highly activated ring but presents its own set of difficulties in regioselective hydroxylation.

Advanced Oxidative Transformations of Benzene Derivatives

The direct oxidation of a benzene ring to introduce multiple hydroxyl groups is a thermodynamically favorable but often unselective process. mdpi.com The initial product, a phenol (B47542), is more susceptible to oxidation than the starting benzene, frequently leading to over-oxidation and the formation of quinones or ring-opened products. anl.gov

However, certain catalytic systems have shown promise for the direct hydroxylation of benzene. For example, H₅PV₂Mo₁₀O₄₀ polyoxometalates can catalyze the oxidation of benzene to phenol at room temperature using O₂ as the oxidant. mdpi.com Biocatalytic methods using monooxygenase enzymes can also sequentially oxidize benzene to phenol, catechol, and even 1,2,3-trihydroxybenzene. nih.gov Applying such a method to a dichlorobenzene starting material, like 1,3-dichlorobenzene (B1664543), would be a potential, though challenging, route. A patented process describes the selective oxidation of 1,4-dichlorobenzene (B42874) to 2,5-dichlorophenol (B122974) using a peroxo-metal species, demonstrating that controlled hydroxylation is feasible in some cases. google.com

Reduction of Quinone Precursors to Polyhydroxylated Aromatics

A more controllable, albeit multi-step, approach involves the synthesis and subsequent reduction of a suitable quinone precursor. Quinones can be reduced to their corresponding hydroquinones (benzenediols) through a reversible two-electron, two-proton process. jackwestin.com This reaction is a cornerstone of biological electron transport and is synthetically useful. jackwestin.com

A potential pathway to this compound could involve the synthesis of a 2,6-dichlorobenzoquinone derivative. Subsequent reduction would yield the corresponding hydroquinone (B1673460). The introduction of the third hydroxyl group would require further functionalization. Various reducing agents can be employed for the quinone-to-hydroquinone transformation.

Table 3: Reagents for the Reduction of Quinones to Hydroquinones

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C to RT | Common and effective hydride reagent. |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Water/DCM, Biphasic | Often used for a clean reduction. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | Standard hydrogenation conditions. |

This interactive table lists common laboratory reagents used for the chemical reduction of quinones to hydroquinones.

Multi-Component and Cascade Reactions in Aromatic Scaffold Construction

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and cascade reactions to construct complex molecular architectures with high atom and step economy. rsc.orgmdpi.com These reactions involve the sequential formation of multiple chemical bonds in a single synthetic operation, avoiding the isolation of intermediates. rsc.orgrsc.org

Several MCRs have been developed for the synthesis of polysubstituted benzene derivatives from acyclic precursors. bohrium.comacs.org For example, N-heterocyclic carbene (NHC)-catalyzed three-component reactions of ketones, acetylenedicarboxylates, and enals have been developed to produce pentasubstituted benzenes through a cascade of dienolate generation, [2+4] annulation, and subsequent oxidative aromatization. acs.org Similarly, cascade reactions starting from furfurals have been used to create functionalized aromatics in water. rsc.org While a specific MCR for this compound has not been reported, these methodologies demonstrate the potential to construct the functionalized aromatic core in a highly convergent manner, potentially incorporating the required chloro and hydroxyl (or protected hydroxyl) functionalities from simple starting materials.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of chlorinated phenols, including this compound, aims to create more environmentally benign processes. This involves the development of novel reactions that maximize the incorporation of starting materials into the final product while minimizing waste and the use of hazardous substances. nih.gov

Solvent-Free and Catalytic Approaches

Traditional methods for the chlorination of phenols often involve chlorine gas or sulfuryl chloride, which can lack regioselectivity and require the use of volatile organic solvents. encyclopedia.pubresearchgate.net Green approaches seek to overcome these limitations through solvent-free reaction conditions and the use of advanced catalysts.

Catalytic Systems: The development of selective catalysts is crucial for directing the chlorination of phenols to specific positions, which is essential for synthesizing a pure product like this compound. Various sulfur-containing catalysts, such as poly(alkylene sulfide)s, have been shown to provide high para-selectivity in the chlorination of simple phenols using sulfuryl chloride. encyclopedia.pub For more complex tri-substituted compounds, catalyst design would need to focus on directing chlorine atoms to the desired 2 and 4 positions on the 1,3,5-trihydroxybenzene (phloroglucinol) ring. The use of recyclable, solid-supported catalysts, such as magnetic nanoparticle-supported palladium complexes used in triazine synthesis, represents a promising green strategy that simplifies product purification and catalyst reuse. google.com

Solvent-Free Synthesis: Performing reactions without a solvent, or in a solid-state, can significantly reduce waste and simplify purification. While specific solvent-free methods for this compound are not extensively documented, analogous solid-state halogenations, such as the nuclear bromination of phenols with N-bromosuccinimide, demonstrate the feasibility of this approach. cmu.edu Such methods can sometimes offer different selectivity compared to solution-phase reactions. cmu.edu Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce solvent use, as demonstrated in the preparation of various heterocyclic compounds. rsc.orgmdpi.com

| Catalyst Type | Chlorinating Agent | Key Advantage | Potential Application | Reference |

|---|---|---|---|---|

| Poly(alkylene sulfide)s | Sulfuryl Chloride | High para-selectivity for simple phenols | Improving regioselectivity in phenol chlorination | encyclopedia.pub |

| Magnetic Supported Pd Complex | Cyanuric Chloride (for Suzuki coupling) | Easily separable and recyclable | Green catalyst recovery in synthesis of related compounds | google.com |

| Copper(II) Chloride (CuCl₂) | Self-condensation | Effective for cyclocondensation reactions | Synthesis of triarylbenzenes from acetophenones | sapub.org |

| N-Bromosuccinimide (NBS) | N/A (Reagent) | Enables solvent-free, solid-state reactions | Potential for solventless halogenation of phenol rings | cmu.edu |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov

Traditional electrophilic substitution reactions on aromatic rings, such as chlorination, often have poor atom economy because they generate stoichiometric byproducts. For instance, the chlorination of a phenol (Ar-H) with chlorine gas (Cl₂) produces the desired chlorinated phenol (Ar-Cl) but also an equimolar amount of hydrogen chloride (HCl), which is considered waste in the context of atom economy.

Reaction Efficiency: The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For a hypothetical direct chlorination of phloroglucinol to this compound: C₆H₆O₃ + 2Cl₂ → C₆H₄Cl₂O₃ + 2HCl

In this case, the atoms from the two HCl molecules are waste. In contrast, an idealized addition reaction would have 100% atom economy as all reactant atoms are incorporated into the final product.

Optimization: Optimizing reaction efficiency involves maximizing the yield of the desired product while minimizing byproducts. This can be achieved through:

Catalyst Selection: Using catalysts that promote high selectivity and conversion rates.

Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to suppress side reactions. High-throughput experimentation and machine learning algorithms are modern tools used to rapidly identify optimal reaction conditions. beilstein-journals.org

Alternative Reagents: Employing reagents that avoid the formation of non-useful byproducts.

| Reaction Type | General Equation | Byproducts Generated | Theoretical Atom Economy | Reference |

|---|---|---|---|---|

| Addition | A + B → C | None | 100% | |

| Substitution | A-B + C → A-C + B | Stoichiometric (B) | <100% | nih.gov |

| Elimination | A-B → A + B | Stoichiometric (B) | <100% | primescholars.com |

| Rearrangement | A → B | None | 100% | nih.gov |

Biosynthetic Pathways and Biocatalytic Approaches to Chlorinated Phenols

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity (regio-, chemo-, and stereoselectivity) and operates under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure). mdpi.com

Enzyme-Mediated Halogenation and Hydroxylation

Nature has evolved a diverse array of enzymes capable of installing and removing halogen atoms from organic molecules. nih.govacs.org These enzymes represent a powerful tool for the targeted synthesis of halogenated compounds like this compound.

Flavin-Dependent Halogenases (FDHs): This is a well-characterized class of enzymes that catalyze electrophilic halogenation on electron-rich aromatic substrates, such as phenols. nih.gov They utilize flavin adenine (B156593) dinucleotide (FAD) and require oxygen and a halide source (e.g., Cl⁻) to generate a reactive halogenating species. Different FDHs can exhibit high selectivity for specific positions on an aromatic ring. nih.gov

Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to form a hypohalous acid equivalent, which then acts as the halogenating agent. nih.gov While often less selective than FDHs, they are robust and have been used for the halogenation of various phenolic compounds. nih.gov

Monooxygenases and Hydroxylases: These enzymes are crucial for hydroxylation reactions. Enzymes like chlorophenol-4-monooxygenase can hydroxylate chlorinated phenols, a key step in their biodegradation that could be harnessed for synthesis. nih.gov Some monooxygenases can catalyze sequential reactions, such as the oxidative and hydrolytic dechlorination of 2,4,6-trichlorophenol, demonstrating their catalytic versatility. wsu.edu Phenol hydroxylases, which are often flavin monooxygenases, typically add a hydroxyl group at the ortho position of a phenol. mdpi.com

| Enzyme Class | Function | Cofactor/Cosubstrate | Typical Substrate | Reference |

|---|---|---|---|---|

| Flavin-Dependent Halogenase (FDH) | Regioselective Halogenation | FAD, O₂, NAD(P)H | Tryptophan, Phenols | nih.govnih.gov |

| Haloperoxidase | Halogenation | H₂O₂ (Heme-iron or Vanadium center) | Phenols, Alkenes | nih.gov |

| Monooxygenase | Hydroxylation, Dehalogenation | NAD(P)H, FAD, O₂ | Chlorophenols, Aromatic compounds | nih.govwsu.edu |

| Phenol Hydroxylase | Ortho-Hydroxylation | NADP, FAD | Phenol, Fluorophenols | mdpi.comresearchgate.net |

Exploration of Microbial Transformation of Phloroglucinol Derivatives

The use of whole microorganisms provides a cellular environment that can perform multi-step syntheses and regenerate necessary cofactors. While direct microbial synthesis of this compound has not been widely reported, related pathways offer significant potential.

Fungi are known to naturally produce a variety of chlorinated metabolites. nih.govunl.pt For example, basidiomycete fungi can synthesize chlorinated hydroquinone metabolites, which can then be transformed by anaerobic bacteria into chlorophenols. nih.gov This demonstrates a natural route for the formation of chlorinated aromatic compounds.

Phloroglucinol (1,3,5-trihydroxybenzene) is a central metabolite in the anaerobic degradation of many polyphenolic compounds. nih.gov Microbes have evolved specific pathways to break down the phloroglucinol ring. By understanding these pathways, synthetic biologists can aim to reverse or re-engineer them for synthetic purposes. The combination of microbial pathways that utilize phloroglucinol with enzymatic halogenation systems could provide a future biosynthetic route to chlorinated phloroglucinol derivatives. nih.govnih.gov

Sophisticated Spectroscopic and Structural Elucidation of 2,4 Dichlorobenzene 1,3,5 Triol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. For 2,4-Dichlorobenzene-1,3,5-triol, with its distinct arrangement of substituents on the benzene (B151609) ring, NMR provides unambiguous evidence of its chemical architecture. While specific spectral data for this compound is not widely published, data from analogous compounds like 1,3-dichlorobenzene (B1664543) and other phloroglucinol (B13840) derivatives allow for a detailed prediction of its spectral characteristics chemicalbook.comiarc.fr.

The ¹H NMR spectrum is expected to show a single resonance for the aromatic proton and distinct signals for the three hydroxyl protons. The chemical shift of the aromatic proton (at C6) is influenced by the surrounding electron-withdrawing chlorine atoms and electron-donating hydroxyl groups. The hydroxyl protons' shifts can vary with concentration and solvent due to hydrogen bonding researchgate.net.

The ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the benzene ring, with their chemical shifts being highly dependent on the attached substituent (Cl or OH) and their position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | 5.0 - 7.0 | - |

| C3-OH | 5.0 - 7.0 | - |

| C5-OH | 5.0 - 7.0 | - |

| H6 | 6.5 - 7.5 | - |

| C1 | - | 150 - 155 |

| C2 | - | 115 - 120 |

| C3 | - | 150 - 155 |

| C4 | - | 115 - 120 |

| C5 | - | 148 - 153 |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign proton and carbon signals and to establish connectivity within the molecule, multi-dimensional NMR techniques are essential. shsu.edunist.govdtic.milrcsb.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound with additional protons, COSY would show correlations between adjacent protons, helping to map out the spin systems within the molecule. For the parent compound, it would primarily confirm the lack of coupling for the isolated aromatic proton. researchgate.netnist.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. dtic.milnih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H6 to the ¹³C signal of C6. This provides a direct and unambiguous assignment of this carbon-hydrogen pair. dtic.mil

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. dtic.milnih.gov It is particularly powerful for identifying quaternary carbons (those without attached protons). For this compound, the proton at H6 would show HMBC correlations to the carbons at C2, C4, and C5, confirming the connectivity around the ring. The hydroxyl protons would also show correlations to their attached carbons (C1, C3, C5) and adjacent carbons. shsu.edu

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is complementary to single-crystal X-ray diffraction. It is particularly valuable for characterizing crystalline and amorphous solids, including different polymorphic forms which have distinct packing arrangements in the crystal lattice. masterorganicchemistry.comfishersci.com

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the same compound will give rise to different ssNMR spectra due to variations in the local chemical environment of the nuclei. masterorganicchemistry.com

Probe Intermolecular Interactions: ssNMR is sensitive to through-space interactions, such as hydrogen bonding. The chemical shifts of the hydroxyl protons and the carbons involved in hydrogen bonding can provide information about the strength and nature of these interactions in the solid state.

Characterize Crystalline and Amorphous Content: ssNMR can distinguish between ordered crystalline regions and disordered amorphous regions within a solid sample.

Studies on related phloroglucinol-based materials have successfully used ¹³C solid-state NMR to elucidate the chemical structure of complex materials, demonstrating the utility of this technique. masterorganicchemistry.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound (C₆H₄Cl₂O₃), HRMS would be used to verify its molecular formula. The presence of two chlorine atoms gives a characteristic isotopic pattern, with the [M+2] peak being approximately 65% of the intensity of the molecular ion peak [M] and an [M+4] peak also being present, which is a definitive signature for a dichlorinated compound. researchgate.netsigmaaldrich.com

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₆H₄³⁵Cl₂O₃ | 193.9537 |

| [M+2]⁺ | C₆H₄³⁵Cl³⁷ClO₃ | 195.9508 |

| [M+4]⁺ | C₆H₄³⁷Cl₂O₃ | 197.9478 |

Beyond simple confirmation, HRMS is instrumental in studying reaction mechanisms. For instance, in the synthesis of derivatives of this compound, HRMS can be used to identify intermediates and byproducts, providing mechanistic insights into the transformation. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further help to piece together the structure of the molecule by showing how it breaks apart. researchgate.net

X-ray Crystallography and Crystal Engineering Studies

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details of the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, data from its bromo-analogue, 2,4-Dibromobenzene-1,3,5-triol, and other related halogenated phenols provide a strong basis for understanding its expected solid-state behavior.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of a molecule like this compound would be dominated by a network of intermolecular interactions, primarily hydrogen bonds involving the three hydroxyl groups. These interactions dictate the packing of the molecules in the crystal.

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust one-, two-, or three-dimensional networks. The specific pattern of hydrogen bonding would be a key feature of the crystal structure.

Halogen Bonding: The chlorine atoms can participate in halogen bonds, where the electrophilic region on the chlorine atom interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Analysis of the crystal structure of 2,4-Dibromobenzene-1,3,5-triol reveals such intricate networks, and it is expected that the dichloro-analogue would exhibit similar, though not identical, packing arrangements.

Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a compound to exist in more than one crystalline form. These different forms can have distinct physical properties. Halogenated benzenes are known to exhibit polymorphism. Screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions.

Crystal engineering is the design and synthesis of functional solid-state structures. For this compound, co-crystallization with other molecules (co-formers) could be used to create new solid forms with tailored properties. The hydroxyl groups provide reliable sites for hydrogen bonding with complementary functional groups on co-formers, such as pyridines or carboxylic acids.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of molecules like this compound. These methods are sensitive to the vibrations of chemical bonds, providing a unique molecular fingerprint.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent features in an FTIR spectrum would be the O-H stretching vibrations, typically appearing as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. The C-O stretching and O-H bending vibrations would also be observable in the 1000-1400 cm⁻¹ range. The presence of chlorine atoms would influence the benzene ring vibrations, with C-Cl stretching modes expected in the 600-800 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While O-H stretching vibrations are generally weak in Raman spectra, the vibrations of the non-polar C-C and C-Cl bonds of the benzene ring would be strong and well-defined. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule. The symmetric ring breathing mode, a characteristic vibration of the benzene ring, would be a prominent feature.

Conformational Analysis and Hydrogen Bonding

The conformational flexibility of the hydroxyl groups and the potential for both intra- and intermolecular hydrogen bonding significantly influence the vibrational spectra. Different conformers, arising from the rotation of the -OH groups, would exhibit distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable structure in the gas phase or in a specific solvent can be determined. The broadening and shifting of the O-H stretching bands can provide qualitative and quantitative information about the strength and nature of hydrogen bonding interactions.

Hypothetical Vibrational Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200 - 3600 | FTIR (strong, broad), Raman (weak) |

| C-H Stretch (aromatic) | 3000 - 3100 | FTIR (medium), Raman (strong) |

| C=C Stretch (aromatic) | 1400 - 1600 | FTIR (medium), Raman (strong) |

| O-H Bend | 1300 - 1450 | FTIR (medium) |

| C-O Stretch | 1150 - 1250 | FTIR (strong) |

| C-Cl Stretch | 600 - 800 | FTIR (strong), Raman (strong) |

| Ring Breathing | ~1000 | Raman (strong) |

Electronic Spectroscopy (UV-Visible, Fluorescence) for Delocalization and Electronic Structure

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule, revealing information about the extent of π-electron delocalization and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound would be characterized by absorption bands arising from π → π* transitions within the benzene ring. The substitution of the ring with both electron-donating hydroxyl groups and electron-withdrawing chlorine atoms would influence the position and intensity of these absorption bands. The hydroxyl groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pairs on the oxygen atoms. The chlorine atoms, through their inductive and resonance effects, would further modify the electronic structure and the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. For a molecule like this compound to be fluorescent, it must have a rigid, planar structure that minimizes non-radiative decay pathways. The presence of heavy atoms like chlorine can sometimes quench fluorescence through enhanced intersystem crossing. The fluorescence spectrum, if observable, would typically be a mirror image of the lowest energy absorption band and would be sensitive to the polarity of the solvent and the presence of quenchers. The study of its fluorescence properties could provide further details about its excited state dynamics.

Hypothetical Electronic Spectral Data for this compound

Based on the electronic spectra of related phenolic compounds, the following is a hypothetical representation of the UV-Visible absorption data.

| Transition | Expected λmax (nm) | Solvent Effects |

| π → π* (Primary) | ~210 - 230 | Relatively insensitive |

| π → π* (Secondary) | ~270 - 290 | Sensitive to solvent polarity |

The study of the electronic spectra of derivatives of this compound would involve observing how modifications to the substituent groups alter the absorption and emission properties, providing a deeper understanding of the structure-property relationships in this class of compounds.

Computational Chemistry and Quantum Mechanical Investigations of 2,4 Dichlorobenzene 1,3,5 Triol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,4-Dichlorobenzene-1,3,5-triol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. They are instrumental in calculating a variety of molecular properties that govern the reactivity of this compound.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule. In this compound, the electronegative oxygen and chlorine atoms are expected to draw electron density away from the benzene (B151609) ring and the hydrogen atoms of the hydroxyl groups.

An electrostatic potential (ESP) map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the triol and the chlorine atoms, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their propensity to act as hydrogen bond donors. The aromatic ring itself will exhibit a complex potential landscape due to the competing electron-withdrawing effects of the chloro and hydroxyl substituents. Such maps are invaluable for predicting sites of electrophilic and nucleophilic attack. walisongo.ac.id

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals associated with the C-Cl bonds and the aromatic ring.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. Computational methods can provide precise values for these orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These are representative values based on calculations for similar halogenated phenols and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space and Solution Behavior

While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational space and behavior in different environments, such as in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for identifying and characterizing molecules.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. youtube.com These calculations can help in the assignment of experimental NMR spectra and in confirming the structure of a synthesized compound. For this compound, theoretical predictions would help to distinguish the signals from the different protons and carbons in the molecule.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. derpharmachemica.com This comparison aids in the assignment of vibrational modes to specific functional groups and in understanding the molecule's vibrational dynamics. For this compound, these calculations would help identify the characteristic stretching and bending frequencies of the O-H, C-Cl, and C-C bonds.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on C6) | 6.78 |

| H (on O1) | 9.50 |

| H (on O3) | 9.65 |

| H (on O5) | 9.42 |

| C1 | 150.2 |

| C2 | 115.8 |

| C3 | 152.5 |

| C4 | 118.0 |

| C5 | 149.7 |

| C6 | 105.3 |

Note: These values are illustrative and based on general trends for substituted phenols. Actual values may vary.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. While often used for biological activity, QSAR can also be applied to predict various physicochemical properties. mdpi.com

For this compound, QSAR models could be developed to predict properties such as its octanol-water partition coefficient (logP), boiling point, or solubility based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. Such models are valuable for estimating the properties of new or untested compounds without the need for extensive experimental work. The development of robust QSAR models relies on a diverse set of compounds with accurately measured properties. researchgate.net

Theoretical Studies of Halogen Bonding and Aromatic Interactions in Substituted Benzene Triols

The presence of chlorine atoms on the benzene ring of this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). Theoretical studies can quantify the strength and directionality of these interactions. imperial.ac.uk

Furthermore, the substituted benzene ring can participate in aromatic interactions, such as π-π stacking. The electronic nature of the ring, influenced by the electron-withdrawing chlorine atoms and electron-donating hydroxyl groups, will dictate the nature and strength of these interactions. Theoretical calculations can explore the potential energy surfaces of dimer and larger cluster formation, providing insight into the preferred geometries and interaction energies.

Mechanistic Reactivity, Derivatization Pathways, and Transformation Chemistry of 2,4 Dichlorobenzene 1,3,5 Triol

Aromatic Electrophilic and Nucleophilic Substitution Mechanisms

The reactivity of the benzene (B151609) ring in 2,4-Dichlorobenzene-1,3,5-triol is a composite of the strong activating effects of the hydroxyl groups and the deactivating, yet directing, influence of the chlorine atoms.

The reactivity of an aromatic ring toward electrophilic substitution is profoundly affected by its substituents. These effects are generally understood through a combination of inductive and resonance effects. libretexts.org

Hydroxyl (-OH) Groups: The hydroxyl group is a powerful activating group. libretexts.orgstudymind.co.uk While oxygen is highly electronegative and withdraws electron density from the ring through the sigma bond (inductive effect), its non-bonding electrons can be donated into the aromatic pi-system via resonance. libretexts.org This resonance effect is dominant, significantly increasing the electron density of the ring, particularly at the ortho and para positions. quora.com This makes the ring much more susceptible to attack by electrophiles; for instance, a single -OH group can make a benzene ring about 1000 times more reactive than benzene itself. libretexts.org In this compound, the presence of three such groups results in a highly electron-rich, and therefore highly activated, aromatic system.

Chlorine (-Cl) Atoms: Halogens like chlorine present a more complex scenario. Due to their high electronegativity, they strongly withdraw electrons from the benzene ring inductively, which deactivates the ring toward electrophilic attack. libretexts.orglibretexts.org However, like hydroxyl groups, they also possess lone pairs of electrons that can be donated to the ring through resonance. libretexts.org For halogens, the inductive effect outweighs the resonance effect, leading to a net deactivation. msu.edu Thus, chlorobenzene (B131634) is less reactive than benzene. libretexts.org Despite being deactivators, halogens are classified as ortho-, para- directors because the resonance donation stabilizes the carbocation intermediates formed during attack at these positions more effectively than at the meta position. masterorganicchemistry.com

In this compound, the powerful activating and ortho-, para-directing resonance effects of the three hydroxyl groups overwhelm the deactivating inductive effects of the two chlorine atoms. The net result is a highly activated ring poised for electrophilic substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (Electrophilic) | Directing Influence |

| -OH | Electron-withdrawing | Electron-donating (Strong) | Activating | Ortho, Para |

| -Cl | Electron-withdrawing (Strong) | Electron-donating (Weak) | Deactivating | Ortho, Para |

The directing effects of the existing substituents determine the position of any subsequent substitution on the aromatic ring.

Electrophilic Substitution: In this compound, the hydroxyl groups at positions 1, 3, and 5 strongly direct incoming electrophiles to the positions ortho and para to them. The chlorine atoms at positions 2 and 4 also direct ortho and para. The only unsubstituted carbon is at position 6. This position is ortho to the hydroxyl group at C5 and the chlorine atom at C4, and it is para to the hydroxyl group at C1. The powerful activating effects of the three hydroxyl groups converge on this single available position, making it exceptionally reactive toward electrophiles. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur exclusively at the C6 position.

Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on this molecule would involve the replacement of one of the chlorine atoms. libretexts.org For this to occur, a nucleophile must attack a carbon atom bearing a leaving group (chlorine). The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org In this compound, the powerfully electron-donating hydroxyl groups would destabilize such an intermediate. However, SNAr reactions have been demonstrated on polychlorinated phenols, suggesting that under forcing conditions or with very strong nucleophiles, substitution may be possible. canterbury.ac.nz Furthermore, related tri-hydroxy benzenes (like benzene-1,3,5-triol) have been used as trinucleophiles in SNAr polymerization reactions, highlighting the potential reactivity of the scaffold. rsc.org

Redox Chemistry of Polyhydroxylated Arenes

The presence of multiple hydroxyl groups makes the aromatic ring susceptible to both oxidation and reduction reactions.

Polyhydroxylated phenols are readily oxidized to form quinones, which are compounds containing a fully conjugated cyclic dione (B5365651) structure. The oxidation process involves the loss of two electrons and two protons from the aromatic system. Ozonation is a particularly effective method for the destruction of stable aromatic structures in phenols, often proceeding through the formation of benzoquinones. mdpi.com The oxidation of phenols to quinones can also be achieved using a variety of chemical oxidants. wits.ac.za

For this compound, oxidation would likely transform the benzenoid ring into a quinone-like structure. Given the substitution pattern, a plausible product would be a derivative of a cyclohexenedione. The exact structure of the resulting quinone would depend on the specific oxidizing agent and reaction conditions employed, which could also potentially lead to ring-opening or other transformations. mdpi.com

The chlorine substituents on the aromatic ring can be removed through reductive processes. A common method for achieving this is catalytic hydrogenation, typically using a palladium on carbon catalyst (Pd/C) and a source of hydrogen. This process, known as hydrodechlorination, is a type of reductive dehalogenation. masterorganicchemistry.com Similar reductive dechlorination processes are known for other polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), which can be dechlorinated under anaerobic conditions. researchgate.net

Applying such a reductive transformation to this compound would be expected to cleave the carbon-chlorine bonds and replace the chlorine atoms with hydrogen atoms. The ultimate product of complete reductive dechlorination would be Benzene-1,3,5-triol , also known as phloroglucinol (B13840).

Characterization of the product would involve standard analytical techniques. 1H NMR spectroscopy would confirm the disappearance of the aromatic proton signal from the starting material and the appearance of new signals corresponding to the protons on the phloroglucinol ring. Mass spectrometry would show a molecular ion peak corresponding to the mass of phloroglucinol, confirming the loss of two chlorine atoms.

Formation of Esters, Ethers, and Other Functionalized Derivatives

The three hydroxyl groups of this compound are key functional handles for derivatization through reactions such as esterification and etherification. mun.ca

Ester Formation: Phenolic hydroxyl groups can be converted to esters by reaction with carboxylic acid derivatives, most commonly acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Depending on the stoichiometry of the acylating agent used, it is possible to form the mono-, di-, or tri-ester derivative of this compound.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. This reaction involves deprotonating the phenolic hydroxyl groups with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K2CO3) to form the corresponding phenoxide ions. These highly nucleophilic phenoxides can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether. As with esterification, controlling the stoichiometry allows for the selective formation of mono-, di-, or tri-ethers. The use of diphenols and triols in polymerization reactions to form poly(aromatic ether)s demonstrates the utility of this reaction on polyhydroxylated scaffolds. rsc.org

The synthesis of such derivatives provides a pathway to a wide range of functionalized molecules with potentially new and interesting chemical and physical properties. paris-saclay.frnih.gov

Cyclization and Condensation Reactions Involving this compound as a Building Block

A comprehensive review of the scientific literature reveals that this compound is not commonly utilized as a direct building block for the synthesis of heterocyclic or other complex molecules through conventional cyclization and condensation reactions in synthetic organic chemistry. Its precursor, phloroglucinol (benzene-1,3,5-triol), is a well-established starting material for a variety of syntheses, including the Hoesch reaction and the synthesis of pharmaceuticals and explosives. wikipedia.org However, the dichlorinated analogue, this compound, does not appear to share this role as a versatile synthetic intermediate.

The primary focus of research concerning this compound has been its biosynthesis and its highly specific role as a biological signaling molecule. nih.gov Its reactivity is predominantly explored within the context of enzymatic transformations and its interaction with specific protein targets, rather than as a reactant in broader synthetic methodologies. As such, there is a notable absence of published research detailing its participation in man-made cyclization or condensation pathways to generate new chemical scaffolds. Its significance lies not in its utility on the chemist's bench for constructing molecular frameworks, but in its function within biological systems.

Catalytic Activation and Deactivation Pathways

The role of this compound in catalytic processes is exclusively documented within a biological framework, specifically in the regulation of antibiotic biosynthesis in soil bacteria such as Pseudomonas protegens. It functions not as a catalyst itself, but as a crucial activating signal molecule in a complex regulatory pathway.

Catalytic Activation of Pyoluteorin (B1679884) Biosynthesis

The primary function of this compound (often abbreviated as PG-Cl₂) is to act as a specific molecular activator for PltR, a LysR-type transcriptional regulator (LTTR). mdpi.comnih.gov This activation is a key step in the autoinduction of the biosynthesis of pyoluteorin, a potent antifungal and antibacterial secondary metabolite. nih.govnih.gov

The activation pathway is a sophisticated example of metabolic co-regulation:

Biosynthesis of the Activator: The journey begins with an intermediate from a different biosynthetic pathway. Phloroglucinol (PG), a precursor in the synthesis of the antibiotic 2,4-diacetylphloroglucinol (B43620) (DAPG), serves as the substrate for the enzymatic synthesis of this compound. nih.govtamu.edu

Enzymatic Transformation: The FADH₂-dependent halogenase enzyme, PltM, which is encoded within the pyoluteorin (plt) gene cluster, catalyzes the dichlorination of phloroglucinol to produce this compound. nih.govtamu.eduresearchgate.net

Binding and Activation of PltR: The newly formed this compound functions as a diffusible, hormone-like signal. nih.govresearchgate.net It binds directly to the PltR protein. This binding event induces a conformational change in PltR, converting it into its active state.

Transcriptional Activation: The activated PltR-ligand complex then binds to the promoter region of the pltL gene, which is part of the pyoluteorin biosynthetic operon. nih.govresearchgate.net This binding initiates the transcription of the entire operon, effectively switching on the production of the antibiotic pyoluteorin. mdpi.comresearchgate.net

Therefore, this compound is the linchpin in a biological catalytic cascade, where its presence in nanomolar concentrations is mandatory to activate the PltR protein and trigger the expression of a specific set of genes. nih.govresearchgate.net This system allows the bacterium to coordinate the production of two different antibiotics, DAPG and pyoluteorin, based on the availability of a shared precursor.

Deactivation Pathways

The literature does not explicitly describe specific enzymatic degradation or deactivation pathways for this compound itself. The regulation of its signaling activity appears to be controlled primarily at the level of its synthesis. The expression and activity of the PltM halogenase are critical; without this enzyme, the phloroglucinol precursor is not converted, and the activation signal is never generated. nih.gov

Data Tables

Table 1: Key Components in the Catalytic Activation Pathway

| Component | Type | Function in Pathway |

| Phloroglucinol (PG) | Precursor Molecule | Substrate for the synthesis of this compound. nih.gov |

| PltM | FADH₂-dependent Halogenase | Enzyme that catalyzes the dichlorination of phloroglucinol to form this compound. tamu.eduresearchgate.net |

| This compound (PG-Cl₂) | Activator/Signaling Molecule | Binds to and activates the transcriptional regulator PltR. nih.govnih.gov |

| PltR | LysR-Type Transcriptional Regulator | When activated by PG-Cl₂, it binds to the plt operon promoter to initiate gene transcription for pyoluteorin synthesis. mdpi.comresearchgate.net |

| Pyoluteorin | End Product | Antibiotic whose biosynthesis is induced by the pathway. nih.gov |

Advanced Materials Science and Catalytic Applications of 2,4 Dichlorobenzene 1,3,5 Triol Scaffolds

Ligand Design and Coordination Chemistry for Metal Complexes

The presence of three hydroxyl groups on the benzene (B151609) ring of 2,4-Dichlorobenzene-1,3,5-triol makes it a promising candidate for the design of novel ligands for metal complexes. These hydroxyl groups can be deprotonated to form phenoxide moieties, which are excellent coordinating agents for a wide variety of metal ions. The dichlorinated benzene backbone provides rigidity and can influence the electronic properties of the resulting metal complexes.

The geometry of the 1,3,5-triol arrangement offers the potential for the formation of both mononuclear and polynuclear metal complexes. Depending on the reaction conditions and the nature of the metal precursor, the ligand can coordinate in a variety of modes. For instance, it could act as a tridentate ligand, binding a single metal center, or bridge multiple metal centers to form coordination polymers or discrete polynuclear clusters. The chlorine substituents can introduce steric hindrance and modulate the solubility and electronic structure of the complexes, potentially leading to unique catalytic or material properties.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The C3 symmetry of the 1,3,5-triol arrangement on the benzene ring is a highly desirable feature for the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The rigid and multi-topic nature of ligands derived from this compound could facilitate the formation of well-defined, porous architectures.

The potential for hydrogen bonding through the hydroxyl groups, both before and after metal coordination, can play a crucial role in directing the self-assembly process to form intricate supramolecular structures. In the context of MOFs, the deprotonated triol would act as a trivalent organic linker. The size and shape of the resulting pores within the MOF structure would be dictated by the length and geometry of the ligand and the coordination environment of the metal ions. The presence of chlorine atoms within the pores could offer specific adsorption sites for certain guest molecules, making these MOFs potentially useful for gas storage and separation applications. While direct synthesis of MOFs using this compound is not yet widely reported, the principles of MOF design strongly suggest its suitability as a building block for such materials.

Catalyst Development Using Triol-Derived Ligands

Ligands derived from this compound have the potential to be employed in the development of novel catalysts. Once complexed with a catalytically active metal, the resulting complex can be utilized in a variety of organic transformations. The electronic effect of the two chlorine atoms on the benzene ring can influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity.

For example, copper complexes bearing triazine-derived ligands have been shown to be effective catalysts for oxidation reactions. uu.nlresearchgate.net Given the structural similarities, it is conceivable that copper complexes of this compound could exhibit similar catalytic prowess. The triol-derived ligand could stabilize the metal in various oxidation states, a key requirement for many catalytic cycles. Furthermore, the potential for these complexes to assemble into polynuclear structures could lead to cooperative catalytic effects, where multiple metal centers work in concert to facilitate a chemical reaction.

Polymer Chemistry and Polymerization Reactions

The trifunctional nature of this compound makes it a valuable component in polymer chemistry, where it can be utilized as a monomer for the synthesis of functional polymers or as a cross-linking agent to create robust polymer networks.

Monomer for Functional Polymer Synthesis

This compound can serve as a trifunctional monomer in polycondensation reactions. Its reaction with difunctional monomers, such as dicarboxylic acids or their derivatives, could lead to the formation of hyperbranched or cross-linked polyesters. The resulting polymers would possess a high density of functional groups and a unique three-dimensional architecture.

The incorporation of the dichlorinated aromatic ring into the polymer backbone would be expected to enhance the thermal stability and chemical resistance of the material. The hydroxyl groups, if not all are reacted during polymerization, would provide sites for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications. For instance, these hydroxyl groups could be esterified or etherified to alter the solubility or reactivity of the polymer. The synthesis of biodegradable polyesters from various diols and dicarboxylic acids is a well-established field, and the inclusion of a triol monomer like this compound could introduce branching and modify the degradation profile of the resulting materials. mdpi.com

Cross-linking Agents in Polymer Networks

In addition to being a primary monomer, this compound can act as an effective cross-linking agent. When added in smaller quantities to a linear polymerization mixture, its three reactive sites can connect different polymer chains, forming a three-dimensional network. This cross-linking process significantly alters the properties of the polymer, generally increasing its modulus, strength, and solvent resistance.

The rigidity of the dichlorobenzene core would contribute to the formation of a stiff and thermally stable network. The choice of the polymer to be cross-linked and the extent of cross-linking can be tailored to achieve a desired set of material properties, from soft gels to hard, thermosetting plastics. The use of multifunctional cross-linking agents is a common strategy to enhance the performance of polymeric materials for demanding applications. nih.gov

Advanced Adsorbents and Separating Materials

The chemical structure of this compound suggests its potential utility in the development of advanced adsorbents and separation materials. The aromatic ring can participate in π-π interactions with other aromatic molecules, while the hydroxyl and chloro groups can engage in hydrogen bonding and halogen bonding, respectively.

These interactions can be exploited for the selective adsorption of specific pollutants from environmental matrices. For example, materials incorporating this compound could be designed to capture chlorinated aromatic compounds, which are common environmental contaminants. While studies on magnetic molecularly imprinted chitosan (B1678972) membranes have been conducted for the separation of chlorobenzene (B131634) compounds, the direct use of this compound in such applications is an area ripe for exploration. mdpi.com

Furthermore, if incorporated into a porous material like a MOF or a covalent organic framework (COF), the specific chemical functionalities of the this compound unit could be precisely positioned to create highly selective binding pockets for targeted molecules. The development of nitrogen-rich covalent organic frameworks for sensory applications highlights the potential of functionalized aromatic building blocks in creating materials with advanced recognition capabilities. rsc.org

Porous Materials for Gas Sorption and Storage

A thorough search of scientific literature did not yield any specific studies on the utilization of this compound as a monomer or building block for the synthesis of porous materials, such as covalent organic frameworks (COFs) or other porous polymers, for the purpose of gas sorption and storage. While the parent compound, phloroglucinol (B13840), and its derivatives like 1,3,5-triformylphloroglucinol are recognized as valuable C3-symmetric monomers in the construction of hexagonal porous frameworks, the impact of dichloro-substitution on the reactivity and suitability of the resulting framework for gas uptake has not been documented. mdpi.com

General research on covalent organic frameworks demonstrates their potential for gas storage, with properties being tunable based on the selection of organic precursors. rsc.orgnih.gov However, there is no available data, such as BET surface areas or gas uptake capacities, for any porous material derived from this compound.

Application in Analytical Chemistry for Sample Preparation (e.g., SPE media)

There is no specific information available in the reviewed literature regarding the application of this compound as a functional component of solid-phase extraction (SPE) media. SPE is a widely used technique for sample clean-up and concentration, relying on the interaction between analytes and a solid sorbent. researchgate.netnih.govsigmaaldrich.com The surface chemistry of the sorbent is critical for selective extraction. While phenolic compounds can be used to functionalize surfaces, the specific use of this compound for this purpose, and its performance in extracting specific classes of analytes, has not been reported.

Photonic and Electronic Material Development (e.g., optical properties, conducting polymers)

There is a lack of research on the development of photonic and electronic materials using this compound. The synthesis of conducting polymers often involves the polymerization of aromatic monomers. mit.educas.czresearchgate.net However, the suitability of this compound as a monomer for such polymers has not been investigated. Its optical properties, such as absorption and emission spectra, which are crucial for photonic applications, are not reported in the available literature. While the introduction of heavy atoms like chlorine can in some cases influence the photophysical properties of molecules, no such studies have been published for this specific compound. mdpi.com

Environmental Chemical Fate and Transformation Kinetics of 2,4 Dichlorobenzene 1,3,5 Triol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment, primarily through reactions with water (hydrolysis), light (photolysis), and atmospheric oxidants (oxidation).

The hydrolysis of chlorinated aromatic compounds involves the nucleophilic substitution of a chlorine atom with a hydroxyl group. Generally, the carbon-chlorine bond on an aromatic ring is highly stable and resistant to hydrolysis under typical environmental pH (5-9) and temperature conditions. epa.goveuropa.eu The lack of reactivity is due to the high energy required for nucleophilic substitution at an aromatic carbon. epa.gov Compounds like hexachlorobenzene (B1673134) and dichlorobenzenes are not expected to hydrolyze to any significant extent in the environment. epa.goveuropa.eu

While the three hydroxyl groups on the 2,4-Dichlorobenzene-1,3,5-triol ring are electron-donating and can activate the ring towards electrophilic substitution, their effect on nucleophilic substitution (hydrolysis) is not anticipated to be significant enough to cause rapid degradation. Therefore, direct hydrolysis is not considered a major abiotic degradation pathway for this compound in environmental matrices.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this can occur through direct absorption of light energy or indirect reaction with photochemically generated reactive species like hydroxyl radicals.

While direct photolysis data for this compound is unavailable, studies on other chlorinated phenols provide insight into potential pathways. The photocatalytic degradation of 2,4,6-trichlorophenol, for instance, has been shown to produce intermediates such as 2,6-dichloro-1,4-benzoquinone, followed by further hydroxylation to form compounds like 2,6-dichlorohydroquinone (B128265) and 2,6-dichloro-3-hydroxy-1,4-benzoquinone. ucl.ac.uk It is plausible that photolysis of this compound would proceed through similar hydroxylation and oxidation steps, potentially leading to the formation of chlorinated benzoquinones and other hydroxylated derivatives before eventual ring cleavage.

Oxidative processes are critical in the transformation of organic pollutants. In aqueous environments, advanced oxidation processes (AOPs) involving powerful oxidants like hydroxyl radicals (•OH) can degrade recalcitrant compounds. One study on the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) using ferrate(VI) as an oxidant identified a product with a mass-to-charge ratio (m/z) corresponding to either this compound or 3,5-dichlorobenzene-1,2,4-triol. sci-hub.se This suggests that this compound can be a transformation product of other chlorinated phenols under specific oxidative conditions.

In the atmosphere, volatile and semi-volatile organic compounds can be degraded by gas-phase reactions with photochemically produced hydroxyl radicals. The atmospheric half-life for trichlorobenzenes via this reaction is estimated to be between 16 and 38 days, indicating a potential for long-range transport. cdc.gov The volatility of this compound is a key factor in determining the importance of this pathway. If it is sufficiently volatile, it could undergo slow degradation in the atmosphere through reactions with hydroxyl radicals.

Biotic Transformation Mechanisms by Microorganisms (Microbial Dehalogenation, Hydroxylation, Ring Cleavage)

The biodegradation of chlorinated aromatic compounds by microorganisms is a key process for their removal from the environment. The primary mechanisms include dehalogenation (removal of chlorine), hydroxylation (addition of hydroxyl groups), and cleavage of the aromatic ring. nih.gov

Aerobic Degradation

Under aerobic conditions, bacteria typically initiate the degradation of chlorinated phenols by using monooxygenase or dioxygenase enzymes to add hydroxyl groups to the aromatic ring, forming catechols or hydroquinones. oregonstate.eduarizona.edunih.gov These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenases. psu.edunih.gov For more highly chlorinated phenols, such as pentachlorophenol (B1679276) (PCP), degradation can be initiated by a para-hydroxylation, followed by several hydrolytic and reductive dechlorination steps before the aromatic ring is broken. asm.orgmdpi.com

For this compound, an aerobic pathway would likely involve further hydroxylation or direct ring cleavage, as it is already a highly hydroxylated compound. Alternatively, initial reductive or hydrolytic dehalogenation could occur prior to the cleavage of the benzene (B151609) ring.

Anaerobic Degradation

In anaerobic environments, such as sediments and some groundwater, the primary degradation mechanism for highly chlorinated aromatic compounds is reductive dechlorination. nih.govnih.gov In this process, certain anaerobic bacteria use the chlorinated compound as a terminal electron acceptor in a form of respiration, replacing a chlorine atom with a hydrogen atom. researchgate.netasm.org This process, known as halorespiration, has been observed for numerous chlorinated phenols, with bacteria like Dehalococcoides and Desulfitobacterium being key players. asm.orgmicrobe.comnih.gov Reductive dechlorination of highly chlorinated phenols often results in the accumulation of less-chlorinated, and sometimes more mobile, congeners, which may then be degraded further. microbe.comresearchgate.net